Biological activity of N-(3-aminophenyl)cyclopropanecarboxamide
Biological activity of N-(3-aminophenyl)cyclopropanecarboxamide
An In-depth Technical Guide to the Biological Activity of N-(3-aminophenyl)cyclopropanecarboxamide
Executive Summary
N-(3-aminophenyl)cyclopropanecarboxamide is a small molecule featuring a key structural motif—the cyclopropylamine group—that is strongly associated with a potent and specific biological activity: the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a critical epigenetic regulator overexpressed in a multitude of cancers, making it a high-value target for therapeutic intervention. This guide synthesizes the mechanistic basis for the predicted activity of N-(3-aminophenyl)cyclopropanecarboxamide, drawing from extensive research on analogous cyclopropylamine-based inhibitors. We will explore its putative mechanism of action, the anticipated downstream cellular consequences, detailed protocols for experimental validation, and its potential as a novel therapeutic agent.
Introduction: The Chemical and Biological Context
N-(3-aminophenyl)cyclopropanecarboxamide, with the molecular formula C₁₀H₁₂N₂O, belongs to a class of compounds that has garnered significant attention in medicinal chemistry.[1] The core of its predicted biological relevance lies in the trans-2-arylcyclopropylamine scaffold, a privileged structure for the mechanism-based inactivation of flavin-dependent amine oxidases, most notably LSD1.[2]
Chemical Structure:
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IUPAC Name: N-(3-aminophenyl)cyclopropanecarboxamide[1]
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CAS Number: 879127-21-6[1]
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Molecular Formula: C₁₀H₁₂N₂O[1]
LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that erases mono- and di-methyl marks from histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression.[3] Its dysregulation is a key driver in numerous malignancies, including acute myeloid leukemia (AML), prostate cancer, breast cancer, and neuroblastoma, where it is often overexpressed.[4][5] Therefore, small molecule inhibitors of LSD1 represent a promising strategy for cancer therapy.[4]
Putative Mechanism of Action: Irreversible Inhibition of LSD1
The central hypothesis for the biological activity of N-(3-aminophenyl)cyclopropanecarboxamide is its function as a mechanism-based irreversible inhibitor of LSD1. This action is predicated on the well-established reactivity of the cyclopropylamine moiety within the enzyme's active site.
The catalytic cycle of LSD1 involves the FAD cofactor abstracting a hydride from the substrate's methyl-lysine, forming an imine intermediate.[2] Cyclopropylamine inhibitors like N-(3-aminophenyl)cyclopropanecarboxamide are designed to mimic the lysine substrate. Upon entering the active site, the inhibitor is oxidized by FAD, leading to the opening of the strained cyclopropane ring. This process results in the formation of a stable, covalent adduct with the FAD cofactor, thereby permanently inactivating the enzyme.[5][6]
Caption: Mechanism of LSD1 inactivation by a cyclopropylamine inhibitor.
Anticipated Biological Activities and Cellular Effects
By inhibiting LSD1, N-(3-aminophenyl)cyclopropanecarboxamide is expected to induce a cascade of cellular events with significant therapeutic implications, primarily in oncology.
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Epigenetic Reprogramming: The primary effect is the global increase in H3K4me1 and H3K4me2 levels. This reactivation of histone marks at promoter and enhancer regions can lead to the expression of silenced tumor suppressor genes.
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Antiproliferative Activity: By altering the expression of genes critical for cell cycle progression and survival, the compound is predicted to exhibit potent antiproliferative effects. Similar classes of compounds have shown the ability to inhibit cancer cell growth at nanomolar to low-micromolar concentrations and induce a G0/G1 phase cell cycle block.[7]
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Induction of Apoptosis and Autophagy: The cellular stress induced by epigenetic reprogramming and cell cycle arrest can trigger programmed cell death. Structurally related molecules have been shown to induce both apoptosis and autophagy in cancer cell lines.[8]
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Differentiation Therapy in AML: LSD1 is crucial for maintaining the undifferentiated state of leukemic blasts. Its inhibition can induce differentiation, representing a key therapeutic strategy in acute myeloid leukemia.
Experimental Validation: Protocols and Methodologies
To empirically determine the biological activity of N-(3-aminophenyl)cyclopropanecarboxamide, a structured experimental workflow is essential.
Caption: A tiered workflow for validating the biological activity of the compound.
Protocol 1: In Vitro LSD1 Inhibition Assay (Chemiluminescent)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-(3-aminophenyl)cyclopropanecarboxamide against recombinant human LSD1.
Materials:
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LSD1 Inhibitor Screening Kit (e.g., from Cayman Chemical or BPS Bioscience).
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Recombinant human LSD1 enzyme.
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Dimethylated H3K4 peptide substrate.
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N-(3-aminophenyl)cyclopropanecarboxamide (test compound).
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Known LSD1 inhibitor (positive control, e.g., Tranylcypromine).
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DMSO (vehicle control).
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96-well solid white plates.
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Luminometer.
Procedure:
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Prepare a serial dilution of the test compound in assay buffer (e.g., from 100 µM to 10 pM).
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To each well of the 96-well plate, add 5 µL of the diluted test compound or control.
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Add 20 µL of diluted LSD1 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
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Initiate the reaction by adding 25 µL of the H3K4 peptide substrate.
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Incubate the plate for 60 minutes at 37°C. The reaction produces hydrogen peroxide as a byproduct.[2]
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Add the detection reagents (e.g., horseradish peroxidase and luminol) as per the kit manufacturer's instructions. This will generate a light signal proportional to the amount of H₂O₂ produced.
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Read the chemiluminescence on a plate-reading luminometer.
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Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the results on a semi-log graph to determine the IC₅₀ value.
Protocol 2: Western Blot for Histone H3K4 Methylation
Objective: To confirm target engagement in a cellular context by measuring changes in H3K4me1/2 levels following treatment.
Materials:
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Cancer cell line known to overexpress LSD1 (e.g., Kasumi-1 for AML).
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N-(3-aminophenyl)cyclopropanecarboxamide.
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Cell lysis buffer (RIPA buffer with protease/phosphatase inhibitors).
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Primary antibodies: anti-H3K4me1, anti-H3K4me2, anti-Total Histone H3 (loading control).
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HRP-conjugated secondary antibody.
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ECL Western Blotting Substrate.
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SDS-PAGE gels and blotting equipment.
Procedure:
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Seed Kasumi-1 cells in 6-well plates and allow them to adhere/stabilize.
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Treat cells with varying concentrations of the test compound (e.g., 0.1x, 1x, and 10x the determined IC₅₀) for 24-48 hours. Include a DMSO vehicle control.
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Harvest the cells and perform histone extraction or whole-cell lysis.
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Quantify protein concentration using a BCA assay.
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Load equal amounts of protein (15-20 µg) onto an SDS-PAGE gel and perform electrophoresis.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies (e.g., anti-H3K4me2 at 1:1000 dilution) overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
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Quantify band intensity and normalize the H3K4me2 signal to the Total Histone H3 signal to determine the relative change in methylation.
Data Presentation and Expected Outcomes
The data gathered from the proposed experiments should be systematically organized to evaluate the compound's profile.
Table 1: Predicted Potency and Selectivity Profile
| Assay Target | Endpoint | Predicted Value | Rationale/Reference |
| Human LSD1 | IC₅₀ | < 1 µM | Potency of related cyclopropylamine inhibitors[6] |
| Human MAO-A | IC₅₀ | > 10 µM | Selectivity is a key goal in modern LSD1 inhibitor design[2] |
| Human MAO-B | IC₅₀ | > 10 µM | Selectivity is a key goal in modern LSD1 inhibitor design[2] |
Table 2: Predicted Cellular Activity in AML Cell Line (Kasumi-1)
| Assay | Endpoint | Predicted Value | Rationale/Reference |
| Antiproliferation | GI₅₀ (72h) | < 2 µM | Cellular activity of potent LSD1 inhibitors[6] |
| Target Engagement | H3K4me2 Fold-Increase | > 3-fold at 1 µM | Direct consequence of LSD1 inhibition[3] |
| Apoptosis Assay | % Annexin V+ Cells | Significant increase | Downstream effect of cell cycle arrest and stress[8] |
Conclusion and Therapeutic Potential
N-(3-aminophenyl)cyclopropanecarboxamide is a promising chemical entity with a high probability of acting as a potent and selective inhibitor of LSD1. Its mechanism of action, rooted in the well-documented chemistry of cyclopropylamines, positions it as a valuable tool for epigenetic research and a strong candidate for further drug development. The primary therapeutic application is anticipated to be in oncology, particularly in hematological malignancies and solid tumors where LSD1 is a validated therapeutic target. The experimental framework provided in this guide offers a clear path to validating these hypotheses and characterizing the compound's full biological and therapeutic potential.
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